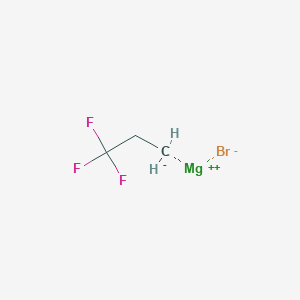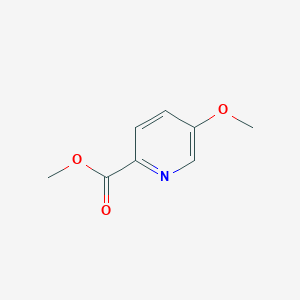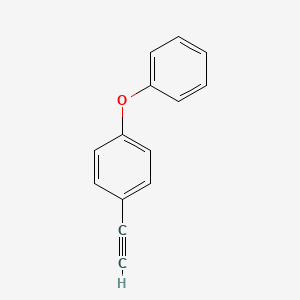
(3,3,3-trifluoropropyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3,3-Trifluoropropyl)magnesium bromide, 0.50 M in 2-Methyltetrahydrofuran, is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of the trifluoropropyl group imparts unique reactivity and properties to this compound, making it valuable in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3,3,3-Trifluoropropyl)magnesium bromide is typically synthesized by reacting 3,3,3-trifluoropropyl bromide with magnesium metal in the presence of 2-Methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Typically maintained at room temperature or slightly elevated.
Reaction Time: Several hours to ensure complete conversion.
Catalysts: Sometimes iodine is used to activate the magnesium metal.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the reaction proceeds efficiently.
Purification steps: To remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3,3-Trifluoropropyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Solvents: 2-Methyltetrahydrofuran, tetrahydrofuran.
Major Products Formed
Alcohols: From reactions with aldehydes and ketones.
Substituted Alkanes: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
Applications De Recherche Scientifique
(3,3,3-Trifluoropropyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: For forming carbon-carbon bonds in complex molecule synthesis.
Pharmaceutical Research: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: For the preparation of fluorinated materials with unique properties.
Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.
Mécanisme D'action
The mechanism by which (3,3,3-Trifluoropropyl)magnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The trifluoropropyl group enhances the nucleophilicity of the Grignard reagent, allowing it to react with a wide range of electrophiles. The molecular targets include carbonyl groups, halides, and other electrophilic centers, leading to the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,3,3-Trifluoropropyl)magnesium chloride
- (3,3,3-Trifluoropropyl)magnesium iodide
- (3,3,3-Trifluoropropyl)lithium
Uniqueness
(3,3,3-Trifluoropropyl)magnesium bromide is unique due to its specific reactivity profile, which is influenced by the trifluoropropyl group and the magnesium-bromide bond. Compared to its chloride and iodide counterparts, the bromide variant offers a balance of reactivity and stability, making it suitable for a broader range of applications.
Propriétés
Formule moléculaire |
C3H4BrF3Mg |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
magnesium;1,1,1-trifluoropropane;bromide |
InChI |
InChI=1S/C3H4F3.BrH.Mg/c1-2-3(4,5)6;;/h1-2H2;1H;/q-1;;+2/p-1 |
Clé InChI |
VOCGUKMSRQYJGH-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CC(F)(F)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol](/img/structure/B1316857.png)

![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)


![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)





